molecular formula C12H16FN B14795746 1-Benzyl-3-fluoropiperidine

1-Benzyl-3-fluoropiperidine

Cat. No.: B14795746
M. Wt: 193.26 g/mol
InChI Key: SIUXACXHWDGKEU-UHFFFAOYSA-N
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Description

1-Benzyl-3-fluoropiperidine is a fluorinated piperidine derivative Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-fluoropiperidine can be synthesized through several methods. One common approach involves the fluorination of piperidine derivatives. For instance, the chemical resolution preparation method of 1-R-3-fluoropiperidine-4-carboxylic acid involves a two-step reaction under neutral conditions . This method is advantageous due to its simplicity, mild reaction conditions, and the ease of obtaining raw materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle fluorine-containing reagents safely.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while substitution reactions can produce various substituted piperidines.

Scientific Research Applications

1-Benzyl-3-fluoropiperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-fluoropiperidine involves its interaction with molecular targets in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-fluoropiperidine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The benzyl group enhances its lipophilicity, while the fluorine atom contributes to its metabolic stability and electronic effects .

Properties

IUPAC Name

1-benzyl-3-fluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUXACXHWDGKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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